2,4-dichlorophenyl P-methyl-N-{4-[(trifluoromethyl)sulfanyl]phenyl}phosphonamidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DICHLORO-1-{[METHYL({4-[(TRIFLUOROMETHYL)SULFANYL]PHENYL}AMINO)PHOSPHORYL]OXY}BENZENE is a complex organic compound characterized by its unique structure, which includes dichloro, trifluoromethyl, and phosphoryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-1-{[METHYL({4-[(TRIFLUOROMETHYL)SULFANYL]PHENYL}AMINO)PHOSPHORYL]OXY}BENZENE typically involves multiple steps, starting with the preparation of the core benzene ring substituted with dichloro groups. The introduction of the trifluoromethylsulfanyl group and the phosphoryl group requires specific reagents and conditions. For instance, the trifluoromethylsulfanyl group can be introduced using trifluoromethylthiolating agents under controlled temperature and pressure conditions. The phosphoryl group is often introduced through phosphorylation reactions using phosphorylating agents such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLORO-1-{[METHYL({4-[(TRIFLUOROMETHYL)SULFANYL]PHENYL}AMINO)PHOSPHORYL]OXY}BENZENE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
2,4-DICHLORO-1-{[METHYL({4-[(TRIFLUOROMETHYL)SULFANYL]PHENYL}AMINO)PHOSPHORYL]OXY}BENZENE has several scientific research applications:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-1-{[METHYL({4-[(TRIFLUOROMETHYL)SULFANYL]PHENYL}AMINO)PHOSPHORYL]OXY}BENZENE involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The phosphoryl group may participate in phosphorylation reactions, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorotoluene: Similar in structure but lacks the trifluoromethylsulfanyl and phosphoryl groups.
4-(Trifluoromethyl)phenylamine: Contains the trifluoromethyl group but lacks the dichloro and phosphoryl groups.
Phosphorylated benzene derivatives: Share the phosphoryl group but differ in other substituents.
Uniqueness
2,4-DICHLORO-1-{[METHYL({4-[(TRIFLUOROMETHYL)SULFANYL]PHENYL}AMINO)PHOSPHORYL]OXY}BENZENE is unique due to the combination of dichloro, trifluoromethylsulfanyl, and phosphoryl groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H11Cl2F3NO2PS |
---|---|
Molecular Weight |
416.2 g/mol |
IUPAC Name |
N-[(2,4-dichlorophenoxy)-methylphosphoryl]-4-(trifluoromethylsulfanyl)aniline |
InChI |
InChI=1S/C14H11Cl2F3NO2PS/c1-23(21,22-13-7-2-9(15)8-12(13)16)20-10-3-5-11(6-4-10)24-14(17,18)19/h2-8H,1H3,(H,20,21) |
InChI Key |
KMVPLMIDCTVPCR-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(NC1=CC=C(C=C1)SC(F)(F)F)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.